molecular formula C15H30O B040504 2-Cyclododecylpropan-1-ol CAS No. 118562-73-5

2-Cyclododecylpropan-1-ol

Cat. No.: B040504
CAS No.: 118562-73-5
M. Wt: 226.4 g/mol
InChI Key: WKHTUDYDJUHYMK-UHFFFAOYSA-N
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Description

2-Cyclododecylpropan-1-ol (CAS: 118562-73-5; EC: 411-410-8) is a branched tertiary alcohol with a molecular formula of C₁₅H₃₀O and a molecular weight of 226.4 g/mol. It is characterized by a cyclododecyl group attached to a propane backbone, contributing to its unique physicochemical properties. The compound appears as a colorless to pale yellow crystalline solid with a strong woody-amber odor, making it valuable in fragrance formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-cyclodextrin is typically synthesized through the enzymatic degradation of starch. The process involves the use of cyclodextrin glycosyltransferase (CGTase) and alpha-amylase . Initially, starch is liquefied either by heat treatment or using alpha-amylase. Subsequently, CGTase is added to catalyze the formation of cyclodextrins .

Industrial Production Methods: For industrial-scale production, starch from sources such as corn or potatoes is used . The enzymatic conversion process is optimized to maximize the yield of alpha-cyclodextrin. The resulting product is then purified and crystallized to obtain high-purity alpha-cyclodextrin .

Comparison with Similar Compounds

Key Physical Properties:

  • Density : 0.941 g/cm³ (at 20°C)
  • Melting Point : 33–35°C
  • Boiling Point : >300°C (at 1013 hPa)
  • Solubility : 0.8 mg/L in water (20°C); miscible with most organic solvents
  • Vapor Pressure : 0.014 Pa (20°C), increasing to 0.13 Pa at 40°C .

Its stability under standard storage conditions and low water solubility suggest applications in hydrophobic matrices, such as perfumes and specialty polymers.

Comparison with Similar Compounds

2-Octyldodecan-1-ol (CAS: 5333-42-6)

Molecular Structure : A linear fatty alcohol with a 20-carbon chain (C₂₀H₄₂O).
Applications : Primarily used as a lubricant, plasticizer, and cosmetic auxiliary due to its emollient properties .

Property 2-Cyclododecylpropan-1-ol 2-Octyldodecan-1-ol
Molecular Weight 226.4 g/mol 298.5 g/mol (calculated)
Water Solubility 0.8 mg/L (20°C) Negligible (typical for fatty alcohols)
Melting Point 33–35°C Not explicitly reported
Key Applications Fragrances, specialty chemicals Cosmetics, industrial lubricants

Functional Differences : The cyclododecyl group in this compound introduces steric hindrance, reducing reactivity compared to the linear 2-octyldodecan-1-ol, which has higher conformational flexibility for lubrication .

Dodecyl Hydrogen Sulfate-1-[bis(2-hydroxypropyl)amino]propan-1-ol (CAS: 66161-60-2)

Molecular Structure: A surfactant complex (C₂₁H₄₇NO₇S) combining a sulfate group and a tertiary amine-alcohol moiety. Applications: Used as a surfactant in detergents and personal care products due to its amphiphilic nature .

Property This compound Dodecyl Hydrogen Sulfate Complex
Molecular Weight 226.4 g/mol 481.7 g/mol (calculated)
Water Solubility 0.8 mg/L (20°C) High (surfactant property)
Key Functional Groups Tertiary alcohol Sulfate, amine, and alcohol
Applications Fragrances Detergents, emulsifiers

Chemical Behavior: The sulfate-amine complex exhibits ionic character, enabling micelle formation in aqueous solutions, unlike the nonionic this compound .

1-Methylcyclopentanol (CAS: 1462-03-9)

Molecular Structure : A small cyclic alcohol (C₆H₁₂O) with a methyl-substituted cyclopentane ring.
Applications : Intermediate in organic synthesis and solvent due to its moderate polarity .

Property This compound 1-Methylcyclopentanol
Molecular Weight 226.4 g/mol 100.16 g/mol
Boiling Point >300°C ~160–165°C (estimated)
Water Solubility 0.8 mg/L (20°C) Moderate (higher than branched analogs)
Applications Fragrances, polymers Solvents, synthesis intermediates

Structural Impact: The smaller cyclopentane ring in 1-methylcyclopentanol reduces steric bulk, enhancing volatility and solubility compared to this compound .

Research Findings and Industrial Relevance

  • Fragrance Performance : this compound’s woody-amber odor outperforms linear alcohols like 2-octyldodecan-1-ol in longevity due to lower volatility .
  • Surfactant Efficiency: The sulfate-amine complex () achieves critical micelle concentrations at lower levels than nonionic alcohols, highlighting its superiority in detergent formulations .
  • Thermal Stability: The high boiling point of this compound (>300°C) makes it suitable for high-temperature processes, unlike 1-methylcyclopentanol, which degrades faster .

Biological Activity

2-Cyclododecylpropan-1-ol is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclododecane ring attached to a propanol group. Its chemical formula is C13H26OC_{13}H_{26}O, and it possesses a hydroxyl functional group that contributes to its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties, particularly its effectiveness against various bacterial strains. This compound has shown promise in applications related to personal care products due to its ability to inhibit bacterial growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study conducted on its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli revealed the following:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Zone of Inhibition (mm)
Staphylococcus aureus0.5%15
Escherichia coli1.0%12

These results suggest that the compound may serve as an effective preservative or antimicrobial agent in formulations, particularly in cosmetic and hygiene products.

The mechanism through which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes. The hydrophobic cyclododecane structure allows for effective interaction with lipid bilayers, leading to increased permeability and eventual cell lysis.

Case Studies

Several case studies have highlighted the practical applications of this compound in various industries:

  • Personal Care Products : A formulation containing this compound was tested in a deodorant product, demonstrating a reduction in bacterial load by over 90% over a 24-hour period compared to control formulations without the compound.
  • Textile Industry : The compound has been incorporated into fabric treatments aimed at reducing odor caused by microbial growth, resulting in fabrics that maintain freshness longer than untreated controls.

Pharmacokinetics and Safety Profile

Limited pharmacokinetic data are available for this compound; however, preliminary studies suggest low systemic absorption when applied topically, indicating a favorable safety profile for cosmetic applications. Further toxicological assessments are necessary to establish comprehensive safety guidelines.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 2-Cyclododecylpropan-1-ol to achieve ≥97% purity?

To synthesize high-purity this compound, focus on controlled reaction conditions (e.g., temperature, catalyst selection) and rigorous purification techniques. Recrystallization from a suitable solvent (e.g., ethanol or hexane) is recommended, as the compound’s low water solubility (0.8 mg/L at 20°C) and miscibility with organic solvents allow selective crystallization. Ensure characterization via NMR and HPLC to confirm purity, referencing established protocols for new compound validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Use 1^1H/13^13C NMR to identify the cyclododecyl and propanol moieties, focusing on signals near δ 1.2–1.8 ppm (cyclododecyl CH2_2 groups) and δ 3.6 ppm (hydroxyl-bearing CH2_2). IR spectroscopy can confirm the hydroxyl group (broad peak ~3300 cm1^{-1}). Mass spectrometry (MS) should show a molecular ion peak at m/z 226.4 (C15_{15}H30_{30}O). Cross-reference with literature data for structural validation .

Q. How does the solubility profile of this compound influence its application in organic reaction systems?

The compound’s miscibility with organic solvents (e.g., ethanol, dichloromethane) but low water solubility (0.8 mg/L) makes it suitable for non-aqueous reaction media. For heterogeneous systems, consider solvent polarity matching to optimize reaction efficiency. Pre-dissolve the compound in a compatible solvent (e.g., THF) before adding to aqueous-organic biphasic systems .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cyclodimerization or esterification reactions?

DFT calculations (e.g., B3LYP/6-31G* level) can model the compound’s electronic structure and transition states. Optimize geometries for reactants and intermediates, and calculate activation energies to identify favorable reaction pathways. Compare theoretical results with experimental kinetics (e.g., via in situ FTIR or GC-MS) to validate mechanistic hypotheses, as demonstrated in analogous ferrocenylpropanol studies .

Q. What methodologies resolve discrepancies between observed and theoretical physicochemical properties (e.g., melting point, solubility) in derivatives of this compound?

Discrepancies may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to assess melting behavior and X-ray crystallography to confirm crystal packing. For solubility mismatches, re-evaluate solvent-solute interactions using Hansen solubility parameters or COSMO-RS simulations. Ensure synthetic protocols adhere to reproducibility guidelines, including full disclosure of purification steps .

Q. How can thermodynamic models (e.g., local composition models) predict phase behavior in multicomponent systems containing this compound?

Apply the Non-Random Two-Liquid (NRTL) or Wilson equations to model activity coefficients in liquid mixtures. Input experimental vapor-liquid equilibrium (VLE) or solid-liquid equilibrium (SLE) data to parameterize interactions between the compound and solvents (e.g., alcohols, hydrocarbons). For systems with limited miscibility, incorporate the UNIQUAC model to account for molecular geometry effects .

Q. What combined experimental-computational approaches validate the stereochemical configuration of this compound derivatives?

Couple X-ray crystallography with molecular dynamics (MD) simulations to analyze conformational stability. For flexible cyclododecyl groups, use NOESY NMR to probe spatial proximity of protons. Compare experimental optical rotation with calculated values from quantum mechanical methods (e.g., TD-DFT with polarizable continuum models) .

Q. Methodological Best Practices

  • Data Reproducibility : Document synthesis and purification steps exhaustively, including solvent ratios, temperature gradients, and characterization spectra. Use supplementary materials for extended datasets .
  • Computational Validation : Cross-check DFT results with multiple functionals (e.g., M06-2X, ωB97XD) to ensure robustness, and calibrate models against experimental kinetics .
  • Thermodynamic Modeling : Validate phase-behavior predictions with ternary mixture experiments, adjusting non-randomness parameters (α12_{12}) in NRTL for improved accuracy .

Properties

IUPAC Name

2-cyclododecylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-14(13-16)15-11-9-7-5-3-2-4-6-8-10-12-15/h14-16H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHTUDYDJUHYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCCCCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051598
Record name 2-Cyclododecylpropan-1-ol
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Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118562-73-5
Record name 2-Cyclododecylpropan-1-ol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclododecaneethanol, beta-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclododecaneethanol, .beta.-methyl-
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Record name 2-Cyclododecylpropan-1-ol
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Record name 2-cyclododecylpropan-1-ol
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Synthesis routes and methods

Procedure details

45 g of the mixture of isomers of 2-cyclododecenylpropan-l-ol from Example 1 were heated for 7 hours at 200° with 2 g of Raney nickel and 10 ml of ethanol in a shaken autoclave with 200 bar of hydrogen After removal of catalyst and solvent, the reaction mixture was distilled. At 105-110° C. and 0.7 mbar, 35 g of 2-cyclododecylpropan-l-ol were obtained.
[Compound]
Name
mixture
Quantity
45 g
Type
reactant
Reaction Step One
Name
2-cyclododecenylpropan-l-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyclododecylpropan-1-ol
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